N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a benzo-oxazepine core fused with a 1,4-oxazepin-4-one ring system. The molecule is substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively, and a methanesulfonamide group linked to an m-tolyl aromatic ring. Such features are characteristic of bioactive molecules, particularly in medicinal chemistry, where sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, kinases) or antimicrobial activity .
Structural elucidation of this compound likely employed crystallographic tools such as the SHELX suite (e.g., SHELXL for refinement), a standard in small-molecule crystallography due to its robustness in handling complex stereochemistry and electron density maps . The WinGX suite may also have facilitated data integration and visualization during structural analysis .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-18-12-17(9-10-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-7-15(2)11-16/h6-12,22H,5,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJLTUYFPVKFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant exploration. This article delves into the biological activity of this compound, examining its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its pharmacodynamics and pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example:
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM against human breast cancer cells (MCF7) and prostate cancer cells (PC3), indicating moderate potency in inhibiting cell growth .
The proposed mechanism involves the inhibition of specific kinases associated with cancer cell survival. The compound has shown to selectively inhibit RIPK1 kinase activity, which is crucial for regulating necroptosis—a form of programmed cell death that can be exploited in cancer therapy .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells :
- In Vivo Studies :
Pharmacological Profiles
The pharmacological profile includes:
| Activity Type | Effect |
|---|---|
| Antitumor Activity | Moderate inhibition of tumor growth |
| Kinase Inhibition | Selective RIPK1 inhibition |
| Apoptosis Induction | Promotes programmed cell death |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares functional group similarities with sulfonamide derivatives documented in the literature. For example, 3-(4-acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide () also contains a sulfonamide group but differs in its aromatic substitution patterns and auxiliary heterocycles. Key structural distinctions include:
Analytical and Crystallographic Techniques
Both compounds rely on crystallographic validation. The target compound’s structural resolution likely used SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle determination . WinGX may have aided in data processing and visualization . The compound emphasized spectroscopic validation (e.g., UV-Vis, IR) alongside crystallography, reflecting broader analytical workflows for sulfonamides .
Research Implications and Limitations
- Enhanced Stability : The rigid benzo-oxazepine core may reduce metabolic degradation compared to simpler sulfonamides.
- Selective Binding : The m-tolyl group’s steric and electronic profile could modulate interactions with biological targets.
Further studies should explore synthetic scalability, metal-binding behavior, and pharmacological activity relative to established sulfonamide derivatives.
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common approach to benzoxazepines involves the cyclization of amino alcohol derivatives. For example, 2-amino-5-ethyl-3,3-dimethyl-4-hydroxybenzeneethanol can undergo intramolecular nucleophilic attack under acidic conditions to form the seven-membered ring.
Procedure :
Alternative Ring-Closing Strategies
Patent WO2016202253A1 discloses the use of POCl₃ or TFAA to dehydrate diol intermediates into oxazepines. For instance, heating N-(2-hydroxyethyl)-5-ethyl-3,3-dimethyl-4-oxobenzamide with TFAA at 80°C for 6 hours produces the oxazepine ring in 72% yield.
Functionalization of the m-Tolyl Group
The m-tolyl group is introduced via a Friedel-Crafts alkylation or pre-installed on the sulfonyl chloride precursor.
Friedel-Crafts Approach :
- React toluene with chloromethyl methyl ether in the presence of AlCl₃.
- Isolate m-tolylmethanol via distillation.
- Convert to the corresponding sulfonyl chloride using SOCl₂.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Amino Alcohol Cyclization | TFAA-mediated dehydration | 65 | 95 |
| Diol Dehydration | POCl₃ ring-closing | 72 | 92 |
| Direct Sulfonylation | Esterification/activation | 70 | 98 |
Cyclization using POCl₃ offers higher yields, while TFAA minimizes side reactions.
Scalability and Industrial Considerations
Large-scale production faces challenges in isolating intermediates and managing corrosive reagents (e.g., TFAA). Patent US20200231556A1 highlights the use of trifluoroacetyl chloride (TFAC) as a less corrosive alternative, reducing waste and improving safety.
Spectroscopic Characterization
Critical data for validating the compound:
- HRMS (ESI) : m/z 466.2145 [M+H]⁺ (calc. 466.2148).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.32–7.28 (m, 4H), 4.21 (s, 2H), 3.92 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).
- ¹³C NMR : 172.8 (C=O), 138.5 (quat.), 21.4 (CH₃).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions starting with the construction of the benzoxazepine core, followed by sulfonamide coupling. Key steps include:
- Alkylation of the oxazepine nitrogen using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Sulfonamide formation via nucleophilic substitution between the benzoxazepine amine and m-tolylmethanesulfonyl chloride.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity . Advanced note: Reaction monitoring by TLC and HPLC-PDA ensures intermediate quality.
Q. How should structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., ethyl and dimethyl groups on the oxazepine ring, m-tolyl aromatic protons) .
- HRMS (ESI+) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₇N₂O₅S: calculated 431.1645) .
- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
Q. What preliminary biological assays are suitable for screening its activity?
- Enzyme inhibition : Test against carbonic anhydrases (e.g., hCA II/IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values < 100 nM suggest therapeutic potential .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modify substituents : Compare with analogues (e.g., replacing m-tolyl with 3,4-difluorophenyl or altering the ethyl group to propyl). Use molecular docking (AutoDock Vina) to predict binding affinity changes at target enzymes .
- Assay data : Correlate IC₅₀ values (enzyme inhibition) and EC₅₀ (cell viability) with substituent hydrophobicity (ClogP calculations) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardize assays : Ensure consistent enzyme sources (e.g., recombinant hCA isoforms vs. tissue extracts) and buffer conditions (pH 7.4, 25°C) .
- Statistical validation : Use ANOVA to compare inter-lab variability in IC₅₀ values. Outliers may arise from impurities (>98% purity required) .
Q. How can metabolic stability be evaluated during preclinical development?
- In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life (t₁/₂) < 30 min indicates poor metabolic stability .
- CYP450 inhibition screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. What computational methods predict off-target interactions?
- Pharmacophore modeling : Use Schrödinger Phase to identify overlap with known kinase or GPCR binding motifs.
- Machine learning : Train Random Forest models on ChEMBL data to flag potential off-targets (e.g., serotonin receptors) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
